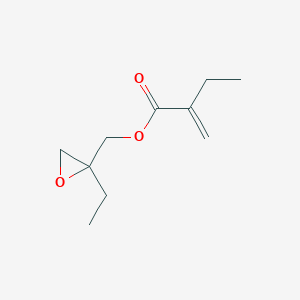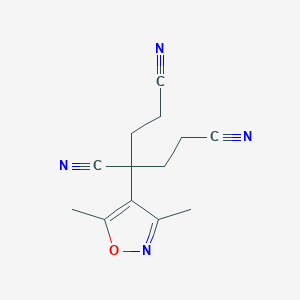![molecular formula C22H16O4 B14296308 4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol CAS No. 126026-45-7](/img/structure/B14296308.png)
4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol is a chemical compound characterized by the presence of a naphthalene core linked to two phenol groups through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol typically involves the reaction of 2,6-dihydroxynaphthalene with phenol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol involves its interaction with various molecular targets and pathways. Its phenolic groups can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological and chemical activities. The naphthalene core provides structural stability and enhances its ability to interact with different molecular entities .
Comparison with Similar Compounds
Similar Compounds
4,4’-[2,7-Naphthalenediylbis(oxy)]diphthalonitrile: Similar in structure but with nitrile groups instead of phenol groups.
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: Contains an ethane linkage instead of a naphthalene core.
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Features brominated phenol groups and an isopropylidene linkage.
Uniqueness
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol is unique due to its naphthalene core, which imparts specific electronic and structural properties that are not present in the similar compounds listed above. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
126026-45-7 |
|---|---|
Molecular Formula |
C22H16O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[6-(4-hydroxyphenoxy)naphthalen-2-yl]oxyphenol |
InChI |
InChI=1S/C22H16O4/c23-17-3-9-19(10-4-17)25-21-7-1-15-13-22(8-2-16(15)14-21)26-20-11-5-18(24)6-12-20/h1-14,23-24H |
InChI Key |
QMDSEHDPZJPCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC3=C(C=C2)C=C(C=C3)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)





![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)

![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)



